Vacuolin-1

描述

Vacuolin-1 is a triazine-based compound known for its ability to inhibit the fusion of autophagosomes and lysosomes. It is cell-permeable and has been widely used in scientific research to study autophagy and endosomal trafficking. This compound has shown potential in inhibiting metastasis and tumor growth, making it a compound of interest in cancer research .

准备方法

合成路线和反应条件

Vacuolin-1 的合成涉及多个步骤,从制备三嗪核心开始。三嗪核心通常通过一系列缩合反应合成,这些反应涉及氰尿酰氯和各种胺。反应条件通常包括使用二氯甲烷等有机溶剂和三乙胺等催化剂。 最终产物通过重结晶或色谱等技术纯化 .

工业生产方法

虽然 this compound 的具体工业生产方法没有得到很好的记录,但一般方法将涉及扩大实验室合成过程的规模。这将包括优化反应条件以提高产率和纯度,以及实施工业色谱等大规模纯化技术。

化学反应分析

反应类型

Vacuolin-1 主要由于三嗪环上存在反应性官能团而发生取代反应。 它也可以与金属离子发生络合反应,这在各种分析应用中可能是有用的 .

常见试剂和条件

用于 this compound 的合成和反应的常见试剂包括氰尿酰氯、各种胺和二氯甲烷等有机溶剂。 反应条件通常包括使用三乙胺等催化剂和控制温度以确保最佳产率 .

形成的主要产物

涉及 this compound 的反应形成的主要产物通常是取代的三嗪衍生物。 这些衍生物可能具有不同的生物活性,并且经常因其潜在的治疗应用而被研究 .

科学研究应用

Vacuolin-1 is a cell-permeable compound that inhibits autophagy and endosomal trafficking . Research indicates that it induces the formation of large vacuoles and influences lysosome morphology .

Scientific Research Applications

Autophagy and Lysosomal Degradation

- This compound inhibits the fusion between autophagosomes and lysosomes in mammalian cells, leading to the accumulation of autophagosomes .

- It is a more potent autophagy inhibitor than chloroquine (CQ), with less cell toxicity . this compound is reportedly ten times more effective than CQ in suppressing autophagy . Its effects on autophagy inhibition are reversible .

- This compound also blocks the fusion between endosomes and lysosomes, causing a defect in general endosomal-lysosomal degradation .

- This compound alkalizes lysosomal pH and decreases lysosomal Ca2+ content, while only weakly inhibiting V-ATPase nonspecifically . It also markedly activates RAB5, and the expression of RAB5A-DN or RAB5A knockdown can significantly inhibit this compound-induced autophagosome accumulation .

Cancer Treatment

- This compound has potential applications in treating autophagy-related human diseases, including cancer .

- It can be used to treat cancers susceptible to treatment with an autophagy inhibiting agent, such as lung, colon, prostate, breast, osteosarcoma, and nasopharyngeal carcinoma .

- This compound can be administered alone or in combination with chemotherapy drugs like taxol, 5-Fu, and temsirolimus . The use of this compound and its analogues may offer a novel therapeutic strategy for fighting cancers . Vacuolins may also sensitize tumor cells carrying wild-type p53 to chemotherapeutic drugs .

- In experimental mouse models, this compound inhibits the metastasis of mammary carcinoma . It significantly inhibits colony formation, migration, and invasion of various cancer cells in vitro, as well as suppresses the metastasis and/or tumor growth of breast cancer or melanoma in various experimental or transgenic mouse models .

Endosomal Trafficking

- This compound inhibits endosomal trafficking and metastasis .

- It disrupts the segregation of inner and limiting membranes characteristic of endosomes and lysosomes and favors fusion of inner and limiting membranes .

- This compound inhibits the recycling and degradation of integrins by compromising the assembly-disassembly dynamics of focal adhesions (FAs) .

Other Applications

作用机制

Vacuolin-1 通过抑制自噬体和溶酶体的融合来发挥作用。它激活 RAB5A GTPase,它在内体运输中起着关键作用。通过阻断自噬体和溶酶体的融合,this compound 诱导自噬体的积累并破坏细胞成分的降解。 这种机制在研究自噬及其在各种疾病中的作用方面特别有用 .

相似化合物的比较

生物活性

Vacuolin-1 (V1) is a small-molecule compound that has garnered attention in the field of cellular biology due to its significant effects on endosomal trafficking, autophagy, and potential anti-cancer properties. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

This compound primarily functions by inhibiting the fusion of autophagosomes with lysosomes, thereby disrupting normal autophagic processes. Research indicates that V1 potently and reversibly blocks this fusion, leading to the accumulation of autophagosomes within cells. This effect is attributed to the activation of RAB5A GTPase, which is crucial for endosomal trafficking and maturation .

Key Mechanisms:

- Inhibition of Autophagy: V1 inhibits the autophagosome-lysosome fusion process, leading to increased levels of lipidated LC3B-II and SQSTM1/p62, markers of autophagic flux .

- Endosomal Trafficking Disruption: V1 induces homotypic fusion of endosomes and lysosomes, resulting in large vacuole formation .

- Calcium Homeostasis: The compound also affects lysosomal calcium levels and alkalinizes lysosomal pH, which can further influence cellular signaling pathways .

1. Anti-Metastatic Activity

This compound has been shown to significantly inhibit the migration and invasion of cancer cells in vitro. In various experimental models, it reduces colony formation and metastasis in breast cancer and melanoma . The compound achieves this by targeting capping protein Zβ (CapZβ), which is essential for cell motility.

2. Inhibition of Viral Infections

Studies have demonstrated that V1 can inhibit infections by viruses such as Ebola and vesicular stomatitis virus (VSV) by disrupting endosomal pathways necessary for viral entry . This highlights its potential as an antiviral agent.

Case Study 1: Autophagy Inhibition

In a study examining the effects of V1 on autophagy, researchers treated mammalian cells with varying concentrations of this compound. The results showed a marked increase in autophagosome accumulation without significant cytotoxicity. This study concluded that V1 is at least ten times more potent than chloroquine in inhibiting autophagy while exhibiting lower toxicity .

Case Study 2: Cancer Cell Migration

A separate investigation focused on the anti-metastatic properties of V1 involved treating breast cancer cell lines with 1 μM V1 for 24 hours. Results indicated a significant reduction in cell migration and invasion capabilities, as assessed by transwell assays and wound-healing assays .

Data Summary

属性

IUPAC Name |

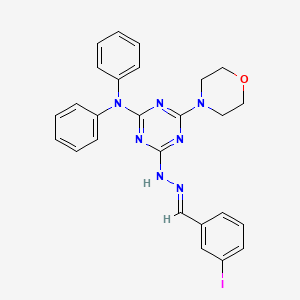

2-N-[(E)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24IN7O/c27-21-9-7-8-20(18-21)19-28-32-24-29-25(33-14-16-35-17-15-33)31-26(30-24)34(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-13,18-19H,14-17H2,(H,29,30,31,32)/b28-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEJTSRAQUFNOP-TURZUDJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24IN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351986-85-1 | |

| Record name | Vacuolin-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。